A Comprehensive Technical Guide to 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
A Comprehensive Technical Guide to 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
This guide provides an in-depth technical overview of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and prospective applications, offering expert insights for researchers and drug development professionals.
Core Chemical Identity
1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative. The core structure consists of a five-membered pyrazole ring, which is N-alkylated with a 2-hydroxyethyl group and further substituted with two methyl groups and a formyl (carbaldehyde) group. This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
This unique number ensures unambiguous identification in databases, publications, and commercial catalogs.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a compound is paramount for its application in research and development. Below is a summary of the key physicochemical data for 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 168.19 g/mol | [2][3] |
| Purity | Typically ≥95% | [1][2] |
| SMILES | CC1=NN(CCO)C(=C1C=O)C | [3] |
| InChIKey | SRKILWHHZYRBAS-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |
| logP (predicted) | 0.10 - 0.30 | [1][3] |
Note: Some values, like logP, are computational predictions and should be used as an estimate.
The presence of the aldehyde (C=O), hydroxyl (O-H), and the pyrazole ring C=N bonds would give rise to characteristic peaks in its Infrared (IR) spectrum. A research article mentions IR spectrum data for a similar synthesis, noting peaks around 1570 cm⁻¹ (C=O) and a broad peak in the 3200-3400 cm⁻¹ range for the OH group[5]. The ¹H NMR spectrum would be expected to show distinct signals for the two methyl groups, the methylene protons of the hydroxyethyl chain, the aldehyde proton, and the hydroxyl proton.
Synthesis Strategy: A Tale of Reactivity
The synthesis of pyrazole-4-carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction. This reaction typically uses a phosphoryl chloride (POCl₃) and dimethylformamide (DMF) mixture to formylate an activated aromatic or heterocyclic ring.
However, a direct Vilsmeier-Haack formylation of the precursor, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole, presents a significant challenge. The hydroxyl group on the ethyl side chain is susceptible to reaction with the Vilsmeier reagent, leading to an undesired substitution of the hydroxyl group with chlorine[6]. This is a critical consideration that dictates the synthetic strategy.
To circumvent this, a more robust, two-step protection-formylation-deprotection sequence is employed. This showcases a common theme in organic synthesis: masking a reactive functional group to allow another part of the molecule to be modified selectively.
Protocol: Synthesis of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
This protocol is based on the synthetic strategy that avoids direct formylation of the hydroxyl-containing precursor[6].
Step 1: Acylation (Protection) of the Hydroxyl Group
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To a solution of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole in a suitable solvent (e.g., pyridine or dichloromethane), add acetic anhydride in excess.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetylated intermediate, 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate.
Causality Insight: Acetic anhydride converts the reactive hydroxyl group into an ester. This ester is stable under the conditions of the subsequent Vilsmeier-Haack reaction, thus protecting it from chlorination.
Step 2: Vilsmeier-Haack Formylation
-
Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃) to ice-cold dimethylformamide (DMF).
-
Add the acetylated pyrazole from Step 1 to the Vilsmeier reagent.
-
Heat the reaction mixture (e.g., to 60-80 °C) for several hours until the starting material is consumed.
-
Cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution).
-
Extract the formylated product with an organic solvent.
Causality Insight: The electron-rich pyrazole ring is susceptible to electrophilic substitution. The Vilsmeier reagent is an electrophile that attacks the C4 position of the pyrazole, which is sterically accessible and electronically activated, to install the formyl group.
Step 3: Hydrolysis (Deprotection)
-
Dissolve the crude product from Step 2 in a suitable solvent mixture (e.g., methanol and water).
-
Add a base (e.g., sodium carbonate or a dilute solution of sodium hydroxide) to catalyze the hydrolysis of the acetate ester.
-
Stir the mixture at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and extract the final product, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Purify the product using column chromatography or recrystallization.
Causality Insight: Basic hydrolysis cleaves the ester bond, regenerating the free hydroxyl group to yield the desired final product.
Caption: Synthetic workflow for 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications for 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde are not extensively documented in mainstream literature, its structural motifs are of high interest to drug development professionals. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.
Potential as a Versatile Building Block: The true value of this compound lies in its potential as a versatile chemical intermediate. The aldehyde group is a synthetic linchpin, readily participating in a variety of chemical transformations:
-
Reductive Amination: To synthesize various secondary and tertiary amines, forming new C-N bonds.
-
Wittig Reaction: To form alkenes, extending the carbon skeleton.
-
Knoevenagel Condensation: To create α,β-unsaturated systems.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the primary alcohol.
The free hydroxyl group also offers a handle for further derivatization, such as etherification or esterification, allowing for the modulation of properties like solubility and lipophilicity.
Caption: Reactive sites and potential derivatization pathways.
Relevance to Known Bioactive Scaffolds: The substituted pyrazole core is a key feature in many biologically active molecules. These compounds are known to exhibit a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects[6][7]. For instance, pyrazole derivatives have been successfully developed as inhibitors of enzymes like phosphodiesterases (PDEs), which are important targets in inflammation and neurological disorders[8]. The structural features of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde make it an attractive starting point for the synthesis of new libraries of compounds to be screened for such activities.
Handling and Storage
As with any laboratory chemical, proper handling and storage are essential.
-
Storage: It should be stored in a cool, dry place, sealed in a tightly closed container[3].
-
Safety: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
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Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of General Chemistry, 78(3), 508-509. [Link]
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El-Malah, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
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PubChem. 1H-pyrazole-4-carbaldehyde. [Link]
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Gedgaudas, R., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
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PubChem. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. [Link]
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Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207. [Link]
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PubChemLite. 1-(2-hydroxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde. [Link]
-
Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4799. [Link]
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PubChem. 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]
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